molecular formula C17H19N5O4S2 B3398516 Ethyl 2-(2-(2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate CAS No. 1021255-13-9

Ethyl 2-(2-(2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate

Cat. No.: B3398516
CAS No.: 1021255-13-9
M. Wt: 421.5 g/mol
InChI Key: KDCNHEJCNGXNLX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate is a synthetic organic compound designed for research applications. Its molecular structure incorporates key pharmacophores, including a pyridazine ring and a thiazole ring, which are connected via a thioether and acetamido linker. The pyridazine moiety is functionalized with a cyclopropanecarboxamido group, a feature present in various biologically active molecules and pharmaceutical intermediates . This specific structural motif suggests potential for the compound to interact with a range of biological targets. Researchers may find value in this chemical as a building block or intermediate in medicinal chemistry and drug discovery projects. Its structure indicates potential for application in the synthesis of more complex molecules, particularly those targeting enzyme inhibition or signal transduction pathways, areas where pyridazine and thiazole derivatives are often explored . Given the presence of the thiazole ring, a common component in kinase inhibitors , this compound could serve as a key scaffold in the development and study of novel inhibitors. It is supplied strictly for laboratory research purposes. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

ethyl 2-[2-[[2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4S2/c1-2-26-15(24)7-11-8-28-17(18-11)20-13(23)9-27-14-6-5-12(21-22-14)19-16(25)10-3-4-10/h5-6,8,10H,2-4,7,9H2,1H3,(H,18,20,23)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCNHEJCNGXNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 2-(2-(2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it interacts with enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. The interaction with these enzymes leads to the inhibition of their activity, resulting in anti-inflammatory effects. Additionally, this compound has been found to bind to specific proteins, altering their conformation and function.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes. It also influences cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. By modulating these pathways, this compound can inhibit the growth and proliferation of cancer cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, leading to their inhibition or activation. For example, it inhibits the activity of cyclooxygenase by binding to its active site, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of genes involved in cellular processes such as apoptosis and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer effects without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. The threshold dose for these adverse effects varies depending on the animal model and the route of administration. It is crucial to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyzes its oxidation to form various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body. The interaction of this compound with these metabolic enzymes can influence the overall metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, such as organic anion transporting polypeptides (OATPs). Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. The presence of targeting signals or post-translational modifications can direct this compound to specific compartments or organelles. For example, phosphorylation of this compound can enhance its nuclear localization, allowing it to modulate gene expression by interacting with transcription factors.

Biological Activity

Ethyl 2-(2-(2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate is a compound of significant interest due to its complex structure and potential therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structure and Synthesis

The compound features a pyridazine ring and a thiazole moiety , which are known for their diverse pharmacological activities. The synthesis typically involves multiple steps, including the formation of the pyridazine core, introduction of the cyclopropanecarboxamido group, and thioether formation. These steps can be optimized using specific catalysts to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The pyridazine ring plays a crucial role in modulating enzyme activity and receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Binding : It can bind to various receptors, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : this compound has shown potential against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting its therapeutic potential in treating infections .
  • Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer activity, with effects observed in several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound:

StudyFindings
Gursoy & Karal (2003)Identified antimicrobial properties in related thiazole derivatives.
Al-Majidi & Al-Khuzaie (2015)Reported significant anticancer activity in pyridazine derivatives.
Godhani et al. (2016)Demonstrated anti-inflammatory effects in thiazole compounds.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Compounds related to ethyl 2-(2-(2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate have been investigated for their ability to inhibit tumor growth. Research indicates that derivatives can modulate pathways involved in cell proliferation and apoptosis, making them candidates for cancer therapies .
  • Anti-inflammatory Effects
    • The compound has shown potential in modulating inflammatory responses, particularly through the inhibition of cytokines such as IL-12 and IL-23. This modulation is crucial for treating autoimmune diseases and other inflammatory conditions .
  • Antimicrobial Properties
    • Studies have suggested that similar thiazole derivatives exhibit antimicrobial activity against various pathogens, indicating a potential application in developing new antibiotics .

Case Studies

StudyFindingsApplication
Demonstrated the compound's ability to inhibit cell growth in leukemia models.Anticancer therapy
Showed significant reduction in inflammatory markers in animal models of arthritis.Anti-inflammatory drug development
Identified antimicrobial efficacy against Gram-positive bacteria.Antibiotic formulation

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Compounds 10d , 10e , and 10f () share the ethyl 2-(thiazol-4-yl)acetate backbone but differ in aromatic substituents:

  • 10d : 4-(Trifluoromethyl)phenyl urea
  • 10e : 3-(Trifluoromethyl)phenyl urea
  • 10f : 3-Chlorophenyl urea
Compound Substituent Yield (%) Molecular Weight (ESI-MS [M+H]⁺)
10d 4-(Trifluoromethyl) 93.4 548.2
10e 3-(Trifluoromethyl) 92.0 548.2
10f 3-Chloro 89.1 514.2

Key Observations :

Heterocyclic Modifications

Pyrimidine vs. Pyridazine Derivatives
  • Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () replaces the pyridazine core with a pyrimidine ring and introduces a thietan-3-yloxy group.
    • Molecular formula: C₁₂H₁₆N₂O₃S₂
    • The thietan-3-yloxy substituent introduces an oxygen atom, enhancing polarity compared to the cyclopropanecarboxamido group in the target compound .
Thiophene-Linked Thioureido Derivatives

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Predicted) Compound
Molecular weight ~450–500 Da* 355.46 Da
pKa ~8–9 (amide/protonated N) 7.14
LogP (lipophilicity) Moderate (ester + cyclopropane) High (thiophene-S)

*Estimated based on structural analogs.

  • The cyclopropane group in the target compound may reduce metabolic oxidation compared to thiophene derivatives .
  • The ethyl acetate ester in both compounds likely serves as a prodrug moiety, enhancing membrane permeability .

Q & A

Q. How can the compound’s metabolic stability be evaluated for in vivo applications?

  • Methodological Answer :
  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to measure t1/2_{1/2} and intrinsic clearance .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the cyclopropane ring) .
  • Caco-2 Permeability : Assess intestinal absorption potential via apparent permeability coefficients (Papp_{app}) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-(2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-(2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetamido)thiazol-4-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.